Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an ester, a thiazole ring, a pyridine ring, and a benzyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The presence of the aromatic pyridine and thiazole rings could contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ester group could undergo hydrolysis in the presence of an acid or a base . The benzyl group could participate in free radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application of compounds related to Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is in the synthesis of heterocyclic compounds. For instance, Mohamed (2014) demonstrated the preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives (Mohamed, 2014). This synthesis pathway highlights the compound's utility in creating diverse heterocyclic structures, which are essential in medicinal chemistry for their potential biological activities.
Isomerization in Peptide Synthesis
The compound also finds application in the isomerization processes of amino acid components in peptide synthesis, as shown by Hirotsu, Shiba, and Kaneko (1970). They explored the preparation and character of thiazoline peptides, illustrating the compound's role in the racemization of amino acid residues (Hirotsu, Shiba, & Kaneko, 1970). This is crucial for understanding peptide behavior and stability, impacting peptide-based therapeutic research.
Antimicrobial Activity Evaluation
In the realm of antimicrobial research, Bhoi, Borad, Pithawala, and Patel (2016) conducted studies on novel benzothiazole-containing derivatives, including Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were synthesized via a microwave-assisted, one-pot, solvent-free process and evaluated for their antibacterial and antioxidant activities, demonstrating the potential of related compounds in the development of new antimicrobial agents (Bhoi, Borad, Pithawala, & Patel, 2016).
Anticancer Activity Studies
Furthermore, Gad et al. (2020) synthesized derivatives based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, exploring their synthesis, in vitro, and in vivo activities against breast cancer. This research underscores the compound's utility in developing new anticancer agents through a multicomponent synthesis approach, illustrating its significant role in cancer therapeutics (Gad et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)18-14(2)25-22(32-18)26(12-15-8-5-4-6-9-15)17(27)13-31-20(28)16-10-7-11-24-19(16)23/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZRPLBBRCGOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.